4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method includes the cyclization of o-phenylenediamine with a diketone to form the quinoxaline ring. This intermediate can then be further functionalized to introduce the nitro and sulfonamide groups.
Cyclization: o-Phenylenediamine reacts with a diketone under acidic conditions to form the quinoxaline ring.
Nitration: The quinoxaline intermediate is nitrated using a mixture of concentrated nitric and sulfuric acids.
Sulfonation: The nitrated quinoxaline is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Products may include quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Biologically, compounds containing the quinoxaline core have shown potential as antimicrobial and anticancer agents. The presence of the nitro and sulfonamide groups can enhance these biological activities by improving the compound’s ability to interact with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Quinoxaline derivatives have been studied for their anti-inflammatory and antiviral activities, and this compound may exhibit similar properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is likely related to its ability to interact with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-nitroquinoxaline-2,3-dione: Another quinoxaline derivative with similar biological activities.
N-(2-quinoxalinyl)benzenesulfonamide: A related compound with a sulfonamide group attached to the quinoxaline core.
3-nitroquinoxaline-2-one: A quinoxaline derivative with a nitro group at a different position.
Uniqueness
4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of the nitro, sulfonamide, and quinoxaline groups provides a distinct set of properties that can be exploited for various applications.
Properties
IUPAC Name |
4-nitro-N-[2-(3-oxo-2H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S/c25-20-19(21-17-7-3-4-8-18(17)22-20)15-5-1-2-6-16(15)23-30(28,29)14-11-9-13(10-12-14)24(26)27/h1-12,19,23H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQVQTWQUCGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)N=C3C=CC=CC3=N2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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